![molecular formula C12H12N2O3S2 B5230832 4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide](/img/structure/B5230832.png)
4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide is a chemical compound that has been widely researched for its potential use in the field of medicine. This compound is also known as TAS-115 and is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme. PARP inhibitors have been shown to have potential therapeutic applications in cancer treatment, and TAS-115 is being studied for its potential use in this area.
Mecanismo De Acción
PARP enzymes play a crucial role in DNA repair, and PARP inhibitors such as TAS-115 work by blocking the activity of these enzymes. This leads to the accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways.
Biochemical and physiological effects:
TAS-115 has been shown to have potent PARP inhibitory activity, with an IC50 value of 1.0 nM. In preclinical studies, TAS-115 has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. TAS-115 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAS-115 is its potent PARP inhibitory activity, which makes it a promising candidate for cancer treatment. However, one limitation is that PARP inhibitors have been shown to have potential side effects, such as myelosuppression and gastrointestinal toxicity. Further studies are needed to determine the safety and efficacy of TAS-115 in humans.
Direcciones Futuras
There are several potential future directions for the research on TAS-115. One area of interest is the use of TAS-115 in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of biomarkers to predict which patients are most likely to respond to PARP inhibitors such as TAS-115. Finally, further studies are needed to determine the safety and efficacy of TAS-115 in humans, with the ultimate goal of developing it as a cancer therapy.
Métodos De Síntesis
The synthesis of TAS-115 involves several steps, including the reaction of 3-thienylmethylamine with 4-chlorobenzoic acid to produce 4-(3-thienylmethyl)benzoic acid. This compound is then reacted with thionyl chloride to produce the corresponding acid chloride, which is then reacted with 4-aminosulfonylphenylboronic acid to produce TAS-115.
Aplicaciones Científicas De Investigación
TAS-115 has been the subject of several scientific studies, with a focus on its potential use in cancer treatment. PARP inhibitors have been shown to have potential in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated breast and ovarian cancers. TAS-115 has been shown to have potent PARP inhibitory activity and has been studied in preclinical models of cancer.
Propiedades
IUPAC Name |
4-sulfamoyl-N-(thiophen-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c13-19(16,17)11-3-1-10(2-4-11)12(15)14-7-9-5-6-18-8-9/h1-6,8H,7H2,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQFUCSCIHIJFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CSC=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminosulfonyl)-N-(3-thienylmethyl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.